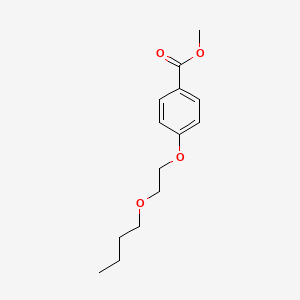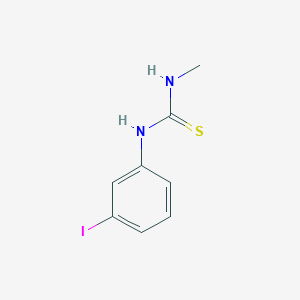
Thiourea, N-(3-iodophenyl)-N'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(3-iodophenyl)-N’-methyl- is an organic compound with the molecular formula C8H9IN2S It is a derivative of thiourea, where the hydrogen atoms are substituted by a 3-iodophenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-iodophenyl)-N’-methyl- typically involves the reaction of 3-iodoaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Thiourea, N-(3-iodophenyl)-N’-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(3-iodophenyl)-N’-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Thiourea, N-(3-iodophenyl)-N’-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Thiourea, N-(3-iodophenyl)-N’-methyl- involves its interaction with various molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s iodine atom can also facilitate the formation of reactive intermediates that disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea, N-(3-iodophenyl)-N’-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
Thiourea, N-(3-iodophenyl)-N’-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Thiourea, N-(3-iodophenyl)-N’-propyl-: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
Thiourea, N-(3-iodophenyl)-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom in the 3-iodophenyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
53305-88-7 |
|---|---|
Formule moléculaire |
C8H9IN2S |
Poids moléculaire |
292.14 g/mol |
Nom IUPAC |
1-(3-iodophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H9IN2S/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
Clé InChI |
WHBUKMDGKPJWCQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
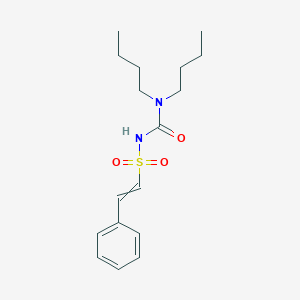
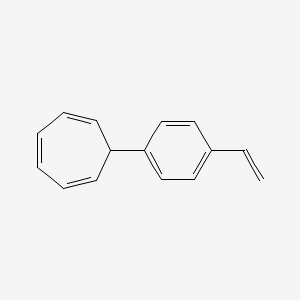
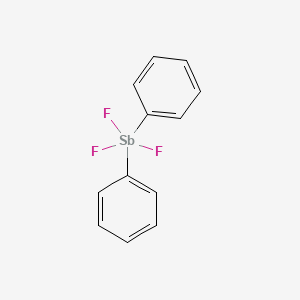
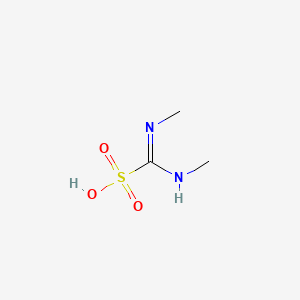
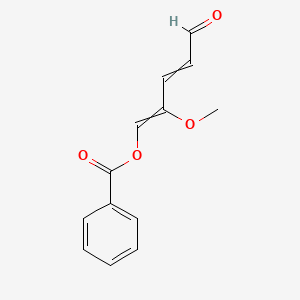
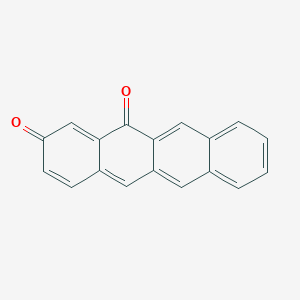
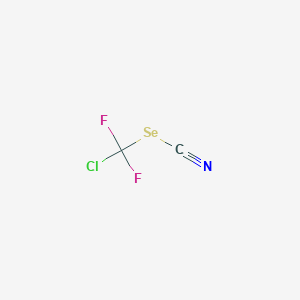
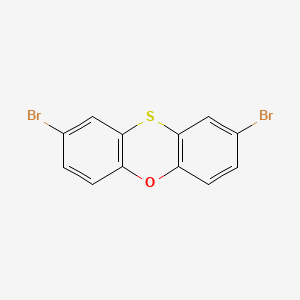
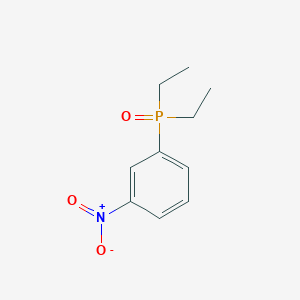
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
